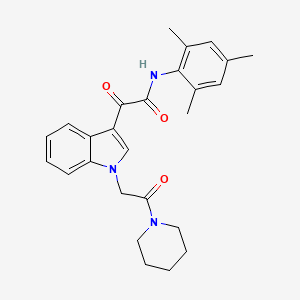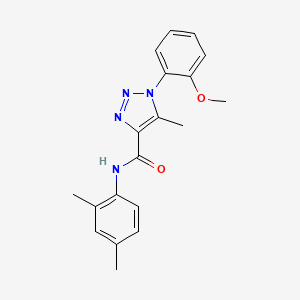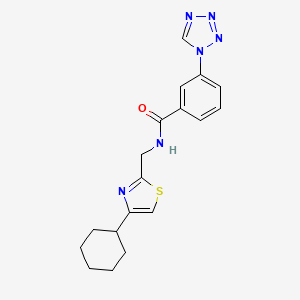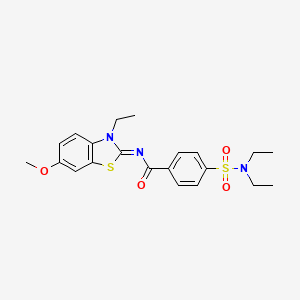
N-mesityl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-mesityl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has been studied extensively in recent years due to its potential therapeutic applications. MI-773 has been shown to be a potent inhibitor of the p53-MDM2 interaction, a key pathway in cancer cell survival and proliferation.
Scientific Research Applications
Anticancer Activity
Research on structurally related sulfonamide-derived isatins has demonstrated significant anticancer effects. For instance, derivatives with modifications at the isatin and sulfonamide positions have shown potent cytotoxicity against hepatocellular carcinoma (HCC) cell lines. One study highlighted compounds with enhanced safety margins and significant anticancer potential, including anti-angiogenic and anti-invasive effects. These compounds were highly cytotoxic to HepG2 cells and exhibited suppression of key cancer markers, suggesting potential for HCC management (Eldeeb et al., 2022).
Antiallergic Properties
Another research focus has been on the development of N-(pyridin-4-yl)-(indol-3-yl)acetamides as novel antiallergic agents. These compounds have been synthesized and evaluated for their potency in inhibiting histamine release and IL-4 production, demonstrating significant antiallergic activity. One study identified a compound 406 times more potent than astemizole, indicating potential for the treatment of allergic conditions (Menciu et al., 1999).
Antibacterial Activity
Compounds structurally similar to N-mesityl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide have also been explored for their antibacterial properties. For example, derivatives of 1,3,4-oxadiazole have been synthesized and demonstrated moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests their potential as leads for developing new antibacterial agents (Khalid et al., 2016).
properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17-13-18(2)24(19(3)14-17)27-26(32)25(31)21-15-29(22-10-6-5-9-20(21)22)16-23(30)28-11-7-4-8-12-28/h5-6,9-10,13-15H,4,7-8,11-12,16H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJQEAYELRXHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2675823.png)

![5-fluoro-4-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2675825.png)
![3-(1-Bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride](/img/structure/B2675827.png)
![1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2675828.png)
![(E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2675829.png)
![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2675833.png)

![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2675835.png)

![N-(1-cyanocyclohexyl)-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B2675838.png)
